![molecular formula C17H30BrClN2O B2814091 3-溴-N-[2-(二甲胺基)乙基]-5,7-二甲基孔雀石-1-甲酰胺 盐酸盐 CAS No. 1215670-02-2](/img/structure/B2814091.png)

3-溴-N-[2-(二甲胺基)乙基]-5,7-二甲基孔雀石-1-甲酰胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

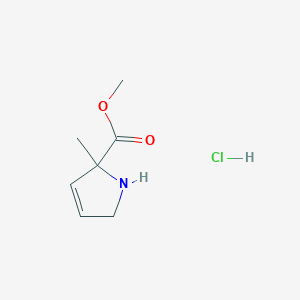

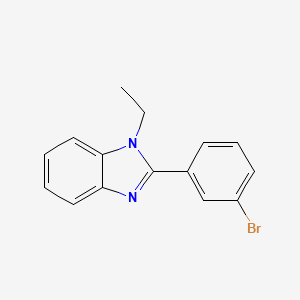

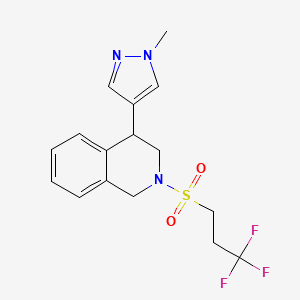

The compound “3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride” is a complex organic molecule. It contains an adamantane backbone, which is a type of diamondoid and a form of carbon nanomaterial . The molecule also contains a bromo group, a carboxamide group, and a dimethylaminoethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the adamantane backbone. The bromo group could potentially be introduced through a halogenation reaction, and the carboxamide group could be formed through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis

The adamantane backbone of the molecule is a rigid, three-dimensional structure that can impart unique properties to the compound. The bromo group is a good leaving group, which could make the compound reactive in certain conditions. The dimethylaminoethyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromo group could be displaced in a nucleophilic substitution reaction. The carboxamide group could potentially be hydrolyzed under acidic or basic conditions .科学研究应用

化学转化和合成

与 3-溴-N-[2-(二甲氨基)乙基]-5,7-二甲基金刚烷-1-羧酰胺盐酸盐类似的化合物的初级应用之一在于化学转化和合成。例如,二甲氨基化合物的衍生物已用于合成取代的 2-氨基-5-氧代-5,6-二氢吡啶并[4,3-d]嘧啶-8-羧酸盐,展示了该化合物用于创建复杂化学结构的效用 (Zupančič, Svete, & Stanovnik, 2009)。

抗肿瘤应用

另一个重要的应用是在抗肿瘤研究领域。具有类似结构的化合物已显示出作为抗肿瘤剂的潜力。例如,N-[2-(二甲氨基)乙基]-9-氨基吖啶-4-羧酰胺的衍生物已被研究其抗肿瘤活性,突出了相关化合物在癌症治疗中的潜力 (Rewcastle 等,1986)。

抗病毒特性

具有类似结构主题的化合物(如阿比朵尔)已被发现具有抗病毒特性。具体而言,阿比朵尔已被证明是一种有效的广谱抗病毒剂,对多种病毒具有活性,为开发新的抗病毒药物提供了潜在模板 (Boriskin, Leneva, Pécheur, & Polyak, 2008)。

分子重排

对类似化合物的研究还导致了分子重排的发现,这对于理解化学反应和设计新化合物至关重要。例如,相关化合物 3-甲基吲哚-2-羧酸乙酯已重新排列成不同的结构,展示了这些类型分子的灵活性和潜在转化 (Acheson, Prince, & Procter, 1979)。

晶体学研究

相关化合物的晶体学研究提供了对潜在抗癌剂的分子结构和相互作用的见解。此类研究对于了解这些分子如何与生物靶标相互作用至关重要,这对于药物设计至关重要 (Hudson, Kuroda, Denny, & Neidle, 1987)。

作用机制

未来方向

属性

IUPAC Name |

3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BrN2O.ClH/c1-14-7-15(2)9-16(8-14,12-17(18,10-14)11-15)13(21)19-5-6-20(3)4;/h5-12H2,1-4H3,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTMRCBPHKQYSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Br)C(=O)NCCN(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2814008.png)

![2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2814009.png)

![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)